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3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)

Metal-nucleotide coordination chemistry Purine nucleotide biochemistry Macrochelate formation

3'-Adenylic acid, 2'-deoxy-, disodium salt (9CI), also known as 2'-deoxyadenosine-5'-monophosphate disodium salt (dAMP·2Na; CAS 2922-74-9), is a purine deoxyribonucleotide monomer of DNA with molecular formula C₁₀H₁₂N₅Na₂O₆P and molecular weight 375.19 g/mol. It is supplied as a white to off-white crystalline powder with aqueous solubility of 50 mg/mL, yielding a clear, colorless solution, and is routinely available at ≥99% purity by HPLC.

Molecular Formula C10H13N5NaO6P
Molecular Weight 353.20 g/mol
Cat. No. B13810773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)
Molecular FormulaC10H13N5NaO6P
Molecular Weight353.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+]
InChIInChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1
InChIKeyVJEDEFHDWLJNMU-VWZUFWLJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Adenylic Acid, 2'-Deoxy-, Disodium Salt (dAMP·2Na): Procurement-Grade Properties and Research-Enabling Characteristics


3'-Adenylic acid, 2'-deoxy-, disodium salt (9CI), also known as 2'-deoxyadenosine-5'-monophosphate disodium salt (dAMP·2Na; CAS 2922-74-9), is a purine deoxyribonucleotide monomer of DNA with molecular formula C₁₀H₁₂N₅Na₂O₆P and molecular weight 375.19 g/mol [1]. It is supplied as a white to off-white crystalline powder with aqueous solubility of 50 mg/mL, yielding a clear, colorless solution, and is routinely available at ≥99% purity by HPLC . As the disodium salt of 2'-deoxyadenosine-5'-monophosphate, it serves as a substrate, inhibitor, or ligand in enzymatic assays, metal-binding studies, DNA damage research, and nucleotide metabolism investigations [2].

Why dAMP·2Na Cannot Be Simply Replaced by Other Deoxyribonucleotide Monophosphates in Critical Assays


Although the four canonical deoxyribonucleoside 5'-monophosphates (dAMP, dGMP, dCMP, dTMP) share the same deoxyribose-phosphate backbone, they differ substantially in their physicochemical and biochemical behavior. Their vertical ionization energies span from 7.96 eV (dGMP) to 9.05 eV (dTMP), with dAMP at an intermediate 8.16 eV, a property that directly governs redox reactivity and electron-induced damage susceptibility [1]. Furthermore, dAMP exhibits distinct metal-ion coordination properties compared with its guanine counterpart dGMP—its complexes with Mg²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ are stabilized differently and display markedly different macrochelate formation tendencies [2]. In enzymatic systems, substrate specificity rankings place dAMP at a defined position in the relative Vₘₐₓ hierarchy (below dCMP, above dGMP) for clinically relevant 5'-nucleotidases, meaning substitution with another dNMP will alter reaction rates and potentially invalidate kinetic models [3]. These quantifiable divergences preclude generic interchange and underscore the need for compound-specific evidence when selecting reagents.

Quantitative Differentiation Evidence for dAMP·2Na Against Closest Analogs


Metal Ion Complex Stability: dAMP vs. AMP, dGMP, and GMP in Direct Head-to-Head Potentiometric Comparison

Potentiometric pH titrations directly comparing dAMP²⁻, AMP²⁻, dGMP²⁻, and GMP²⁻ with four divalent metal ions (Mg²⁺, Ni²⁺, Cu²⁺, Zn²⁺) demonstrate that complex stability and macrochelate formation between the phosphate-coordinated metal ion and N7 of the purine ring are essentially identical for the AMP²⁻/dAMP²⁻ pair. In contrast, the M(dGMP) complexes exhibit unequivocally higher stability and greater macrochelate formation than M(GMP) complexes, a difference attributed to the enhanced N7 basicity (ΔpKₐ ≈ 0.2) in the 2'-deoxyguanosine compound [1]. This means dAMP behaves predictably like ribo-AMP in metal-binding contexts, whereas dGMP diverges, making dAMP the appropriate choice when a ribose/deoxyribose-invariant adenine nucleotide probe is required.

Metal-nucleotide coordination chemistry Purine nucleotide biochemistry Macrochelate formation

Vertical Ionization Energy Ranking: dAMP at 8.16 eV Differentiates It from All Other dNMPs

Ab initio calculations (MP2/6-311G(d,p)//P3/6-311G(d,p)) yield vertical ionization energies for the four DNA 5'-mononucleotides: 5'-dTMP = 9.05 eV, 5'-dCMP = 8.40 eV, 5'-dAMP = 8.16 eV, and 5'-dGMP = 7.96 eV [1]. dAMP's ionization energy places it as the second-lowest among the four, significantly lower than dTMP (Δ = 0.89 eV) and dCMP (Δ = 0.24 eV), but 0.20 eV higher than dGMP. Since the highest occupied molecular orbital resides on the base moiety in all cases, this 0.20–0.89 eV range of ionization energy differences translates directly into differential susceptibility to oxidative damage, electron-induced fragmentation, and charge-transfer processes.

Radiation damage Electron transfer Nucleotide redox chemistry Photoelectron spectroscopy

5'-Nucleotidase Substrate Specificity: dAMP Ranks Above dGMP but Below dCMP in Relative Vₘₐₓ

In a direct comparative study of purified soluble low-Kₘ 5'-nucleotidases from human T- and B-lymphoblasts, the relative Vₘₐₓ ranking for deoxyribonucleotide substrates was: dCMP > dAMP > dGMP [1]. The full substrate specificity hierarchy—CMP > UMP > dUMP > dCMP > dAMP > IMP > GMP > dIMP > dGMP—was identical for both T-cell and B-cell enzymes, with Kₘ values for AMP and IMP determined as 12 and 25 μM (B-cell) and 7.0 and 12 μM (T-cell) [1]. The positioning of dAMP as the most efficiently hydrolyzed purine deoxyribonucleotide among dNMPs (above dGMP) has direct implications for studies of nucleotide pool regulation and the selective cytotoxicity of deoxyribonucleosides in lymphocytes.

Nucleotide metabolism Enzymology 5'-nucleotidase Immunopharmacology

Gas-Phase Anion Stability: dAMP Exhibited a Vertical Detachment Energy of ~1.89 eV, Distinct from AMP

The parent anions of 2'-deoxyadenosine-5'-monophosphate (dAMPH⁻) and adenosine-5'-monophosphate (AMPH⁻) were generated in a novel source and their photoelectron spectra recorded with 3.49 eV photons [1]. The experimental vertical detachment energy (VDE) and adiabatic electron affinity (EAₐ) were extracted for dAMPH⁻. Concurrent computational work at the B3LYP/6-31++G(d,p) level yielded VDE = 1.89 eV and EAₐ = 1.19 eV for the most stable dAMPH⁻ anion conformer (a_south-syn), values in close agreement with the experimental spectrum [2]. The spectra of dAMPH⁻ and AMPH⁻ are similar but not identical, and the barrier-free proton transfer triggered by electron attachment is a defining property of dAMPH⁻ that allows it to form adiabatically stable valence anions, whereas isolated canonical adenine does not support stable valence anions in the gas phase [1][2].

Anion photoelectron spectroscopy DNA radiation damage Electron affinity Proton transfer

Aqueous Solubility Benchmark: dAMP·2Na Reaches 50 mg/mL (~133 mM), Surpassing dTMP·2Na

The disodium salt of dAMP demonstrates aqueous solubility of 50 mg/mL, yielding a clear, colorless solution . Based on its molecular weight of 375.19 g/mol, this corresponds to approximately 133 mM. In comparison, 2'-deoxythymidine-5'-monophosphate disodium salt (dTMP·2Na, MW ≈ 366.15 g/mol) is reported as soluble to 100 mM (≈ 36.6 mg/mL) [1]. The ~33% higher molar solubility of dAMP·2Na relative to dTMP·2Na facilitates the preparation of more concentrated stock solutions for enzymatic assays and biophysical measurements. Additionally, dAMP·2Na is insoluble in ethanol, a property exploitable for selective precipitation or washing steps .

Solution preparation Nucleotide solubility Buffer compatibility Procurement specifications

Ligand-Induced Decamerization of Human Serum Amyloid P Component (SAP): dAMP as a Specific Small-Molecule Ligand at 2.8 Å Resolution

In a crystallographic screen for novel serum amyloid P component (SAP) ligands relevant to amyloidosis therapy, 2'-deoxyadenosine-5'-monophosphate (dAMP) was identified as a specific ligand [1]. The crystal structure of the SAP–dAMP complex was determined at 2.8 Å resolution (R = 0.232, R_fᵣₑₑ = 0.252), revealing a decameric assembly wherein all interactions between SAP pentamers are mediated by dAMP [1]. Two calcium ions are bridged by the dAMP phosphate group, and five hydrogen bonds form between SAP and the ligand, including specific adenine base interactions. Ligand-induced decamerization buries 1000 Ų (2.6%) of the pentamer solvent-accessible surface [1]. This mode of dAMP binding is incompatible with the nucleotide being part of double-helical DNA, highlighting the compound's utility as a free nucleotide probe.

Amyloidosis Structural biology Drug discovery Protein-ligand crystallography

High-Evidence Application Scenarios Where dAMP·2Na Provides Verifiable Advantages Over Analogs


Metal–Nucleotide Interaction Studies Requiring a Ribose/Deoxyribose-Invariant Adenine Probe

dAMP·2Na serves as an essential reagent because its Mg²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ complex stabilities are experimentally indistinguishable from those of AMP [1].

Low-Energy Electron DNA Damage and Radiation Biology Models

dAMP·2Na is the appropriate substrate for systematic studies of electron-induced DNA damage. Its VDE of ~1.89 eV and barrier-free proton transfer mechanism upon electron attachment differentiate it from both AMP and the other dNMPs [1][2].

5'-Nucleotidase Activity Assays in Immunopharmacology and Nucleotide Metabolism

dAMP·2Na provides a defined reference substrate with an established rank in the relative Vₘₐₓ hierarchy (dCMP > dAMP > dGMP) [1].

SAP–Ligand Structural Biology and Amyloidosis Drug Discovery

dAMP·2Na can be employed as a validated small-molecule ligand with a solved co-crystal structure at 2.8 Å resolution [1].

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